2-amino-2-(4,5,6,7-tetrahidro-1H-bencimidazol-2-il)etanol

Descripción general

Descripción

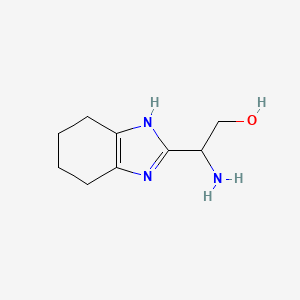

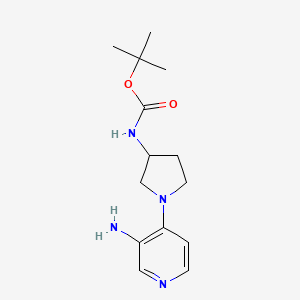

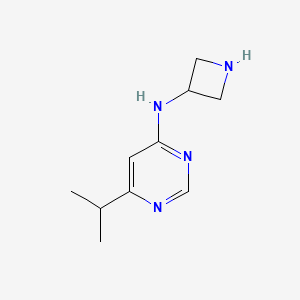

2-amino-2-(4,5,6,7-tetrahydro-1H-benzimidazol-2-yl)ethanol, also known as 2-amino-2-benzimidazoleethanol or 2-ABE, is an organic compound with a wide range of applications in the scientific and medical fields. It is a white solid with a melting point of about 180°C and is soluble in water and alcohols. 2-ABE is an important intermediate in the synthesis of many compounds, including pharmaceuticals and agrochemicals. It is also used in the synthesis of a variety of polymers and catalysts.

Aplicaciones Científicas De Investigación

Actividad Antimicrobiana

Los derivados de benzimidazol se han encontrado que ejercen acciones inhibitorias de buenas a moderadas contra varios microbios como Staphylococcus aureus y Mycobacterium tuberculosis H37Rv .

Perfil Farmacológico

Estos compuestos tienen una amplia gama de aplicaciones farmacológicas, incluyendo actuar como potentes inhibidores de varias enzimas. Tienen usos terapéuticos como antidiabéticos, anticancerígenos, antimicrobianos, antiparasitarios, analgésicos, antivirales, antihistamínicos, y también en fármacos neurológicos, endocrinológicos y oftalmológicos .

Actividad Antiproliferativa

Los análogos de benzimidazol están involucrados en procesos de síntesis que contribuyen a las actividades antiproliferativas, lo cual es crucial en la investigación y el tratamiento del cáncer .

Inducción de Apoptosis

Se ha empleado una síntesis multicomponente que involucra derivados de benzimidazol para descubrir nuevos agentes inductores de apoptosis. Esto es significativo para el desarrollo de tratamientos que pueden desencadenar la muerte de las células cancerosas .

Actividad Antiinflamatoria

Estos compuestos han mostrado actividad antiinflamatoria y se ha encontrado que son metabólicamente estables en microsomas hepáticos humanos, de rata y de ratón. También demostraron una vida media óptima y una depuración intrínseca, que son propiedades farmacocinéticas importantes .

Activación de NRF2

Este es el primer estudio que investiga la actividad del factor nuclear (eritroide derivado 2) similar a 2 (NRF2) de compuestos que contienen el andamiaje de benzimidazol. La activación de NRF2 a través de la actividad enzimática y la expresión de ARNm es un objetivo terapéutico prometedor para enfermedades relacionadas con el estrés oxidativo .

Mecanismo De Acción

Target of Action

It is known that benzimidazole derivatives often interact with various cellular targets, including enzymes and receptors, which play crucial roles in numerous biological processes .

Mode of Action

Benzimidazole derivatives are known to interact with their targets through various mechanisms, such as hydrogen bonding and hydrophobic interactions .

Biochemical Pathways

Benzimidazole derivatives are known to influence a variety of biochemical pathways, depending on their specific targets .

Result of Action

Benzimidazole derivatives are known to exhibit a range of biological activities, including antitumor activity .

Análisis Bioquímico

Biochemical Properties

2-amino-2-(4,5,6,7-tetrahydro-1H-benzimidazol-2-yl)ethanol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, benzimidazole derivatives are known to inhibit enzymes such as CK2 (casein kinase 2), which is involved in various cellular processes . The interaction between 2-amino-2-(4,5,6,7-tetrahydro-1H-benzimidazol-2-yl)ethanol and CK2 may involve binding to the enzyme’s active site, leading to inhibition of its activity.

Cellular Effects

2-amino-2-(4,5,6,7-tetrahydro-1H-benzimidazol-2-yl)ethanol influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Benzimidazole derivatives have been shown to affect cell proliferation and apoptosis, potentially through modulation of signaling pathways such as the MAPK/ERK pathway . This compound may also impact gene expression by interacting with transcription factors or other regulatory proteins.

Molecular Mechanism

The molecular mechanism of action of 2-amino-2-(4,5,6,7-tetrahydro-1H-benzimidazol-2-yl)ethanol involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. Benzimidazole derivatives can bind to the active sites of enzymes, leading to inhibition or activation of their activity . Additionally, this compound may interact with DNA or RNA, influencing gene expression and protein synthesis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-amino-2-(4,5,6,7-tetrahydro-1H-benzimidazol-2-yl)ethanol may change over time due to its stability and degradation. Studies have shown that benzimidazole derivatives can be stable under certain conditions but may degrade over time, affecting their long-term impact on cellular function . Long-term exposure to this compound in in vitro or in vivo studies may result in changes in cellular processes and overall cell health.

Dosage Effects in Animal Models

The effects of 2-amino-2-(4,5,6,7-tetrahydro-1H-benzimidazol-2-yl)ethanol vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as enzyme inhibition or modulation of cellular processes. At higher doses, it may cause toxic or adverse effects, including cell death or organ damage . Threshold effects and dose-response relationships are important considerations in these studies.

Metabolic Pathways

2-amino-2-(4,5,6,7-tetrahydro-1H-benzimidazol-2-yl)ethanol is involved in various metabolic pathways, interacting with enzymes and cofactors. Benzimidazole derivatives are known to affect metabolic flux and metabolite levels by modulating enzyme activity . This compound may be metabolized through pathways involving oxidation, reduction, or conjugation reactions, leading to the formation of metabolites with different biological activities.

Transport and Distribution

The transport and distribution of 2-amino-2-(4,5,6,7-tetrahydro-1H-benzimidazol-2-yl)ethanol within cells and tissues involve interactions with transporters and binding proteins. Benzimidazole derivatives can be transported across cell membranes through active or passive transport mechanisms . Once inside the cells, this compound may localize to specific compartments or organelles, influencing its biological activity and function.

Subcellular Localization

The subcellular localization of 2-amino-2-(4,5,6,7-tetrahydro-1H-benzimidazol-2-yl)ethanol is crucial for its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . The localization of benzimidazole derivatives to the nucleus, mitochondria, or other organelles can impact their interactions with biomolecules and their overall biological effects.

Propiedades

IUPAC Name |

2-amino-2-(4,5,6,7-tetrahydro-1H-benzimidazol-2-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O/c10-6(5-13)9-11-7-3-1-2-4-8(7)12-9/h6,13H,1-5,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SANJRIXWSTZBPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)NC(=N2)C(CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 1-benzyl-7-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B1490659.png)